molecular formula C16H17NO B1633183 N-benzyl-N,4-dimethylbenzamide

N-benzyl-N,4-dimethylbenzamide

Cat. No.: B1633183
M. Wt: 239.31 g/mol
InChI Key: MSWJDGFXYUCOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N,4-dimethylbenzamide (CAS 57409-40-2) is a substituted benzamide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.32 g/mol. It exists as a yellow to colorless oily liquid under standard conditions and is stored refrigerated (2–8°C) to maintain stability . The compound features a benzamide backbone with a benzyl group and two methyl substituents (one on the benzene ring and one on the nitrogen atom).

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-N,4-dimethylbenzamide

InChI

InChI=1S/C16H17NO/c1-13-8-10-15(11-9-13)16(18)17(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

MSWJDGFXYUCOGB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Molecular Formula Substituents Physical State Key Properties
N-Benzyl-N,4-dimethylbenzamide C₁₆H₁₇NO N-Benzyl, N-methyl, 4-methyl Oily liquid Refrigerated storage
N,N-Dimethyl-p-nitrobenzamide C₉H₁₀N₂O₃ N,N-Dimethyl, 4-nitro Solid (exact form unspecified) Electron-withdrawing nitro group enhances reactivity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Methyl, N-(2-hydroxy-tert-butyl) Solid (crystalline) Contains N,O-bidentate directing group for metal catalysis
4-(Dimethylamino)-N,N-diphenylbenzamide C₂₁H₂₀N₂O 4-Dimethylamino, N,N-diphenyl Off-white solid High yield (66%) via Schotten-Baumann reaction

Key Observations :

  • Electron-donating vs. withdrawing groups : The 4-nitro group in N,N-dimethyl-p-nitrobenzamide enhances electrophilicity, making it reactive in substitution reactions, whereas methyl and benzyl groups in this compound provide steric bulk and lipophilicity .
  • Physical state: Bulky substituents (e.g., diphenyl in 4-(dimethylamino)-N,N-diphenylbenzamide) often lead to crystalline solids, while smaller alkyl/benzyl groups result in liquids .

Key Observations :

  • N-Benzyl groups in antifungal diamides () and anticonvulsant benzamides () suggest that the benzyl moiety can enhance bioavailability or target binding.
  • Methyl substituents on nitrogen or aromatic rings (e.g., in 4-amino-N-(2,6-dimethylphenyl)benzamide) slow metabolic degradation, improving plasma stability .

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